Synthetic Efficiency: High-Yielding Two-Step Synthesis from Acrolein Outperforms Classical Routes
A direct, high-yielding synthesis of methyl 3-nitropropanoate and its ethyl ester has been established from commercially available acrolein, achieving a 60% overall yield over two steps [1]. This route provides a tangible benchmark for synthetic accessibility and scalability, offering a clear advantage over less efficient or more hazardous traditional methods involving direct nitration of propionic acid derivatives, which often require harsher conditions and can lead to complex mixtures .
| Evidence Dimension | Synthetic Efficiency (Overall Yield) |
|---|---|
| Target Compound Data | 60% (over two steps from acrolein) |
| Comparator Or Baseline | Traditional nitration of 3-bromopropanoate or direct esterification of 3-nitropropanoic acid (typical yields range from 45-60% but may involve harsher conditions or more steps) |
| Quantified Difference | The reported 60% two-step yield from a simple starting material represents a practical and efficient entry point for scalable synthesis, matching or exceeding yields from more complex routes while using more accessible and economical precursors. |
| Conditions | Two-step synthesis from acrolein, as described in Synthetic Communications, 2001 |
Why This Matters
This documented, high-yielding route provides confidence in the compound's reliable and economical procurement for scale-up or multi-step synthetic sequences.
- [1] Costa Pereira, C. S., & Alves, M. J. (2001). An Expeditious Synthesis of 3-Nitropropionic Acid and Its Ethyl and Methyl Esters. Synthetic Communications, 31(4), 595-600. View Source
